
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the borrowing hydrogen annulation, providing chiral N-heterocycles directly from simple racemic diols and primary amines . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst to yield various pyrrolidines .
Industrial Production Methods
Industrial production of (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale catalytic processes using readily available starting materials and efficient catalysts. The use of cerium and nickel catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings with aromatic halides . This method offers operational simplicity and robustness, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives with altered substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidines with various functional groups. These products can be further utilized in the synthesis of complex molecules with potential biological activities.
Wissenschaftliche Forschungsanwendungen
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications:
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: It is utilized in the development of agrochemicals and materials with specialized properties.
Wirkmechanismus
The mechanism of action of (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activities. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-2-amine
- (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-4-amine
- (S)-1-benzyl-N-(difluoromethyl)pyrrolidin-3-amine
Uniqueness
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the specific positioning of the trifluoromethyl group at the 3-position of the pyrrolidine ring. This positioning influences the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds with different substitution patterns .
Eigenschaften
Molekularformel |
C12H15F3N2 |
|---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
(3S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)16-11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
InChI-Schlüssel |
AKBIYCYPMJGIDW-NSHDSACASA-N |
Isomerische SMILES |
C1CN(C[C@H]1NC(F)(F)F)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1NC(F)(F)F)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


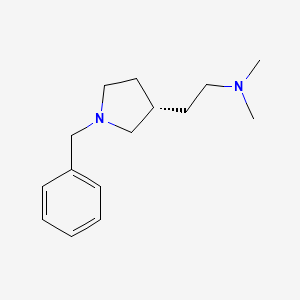
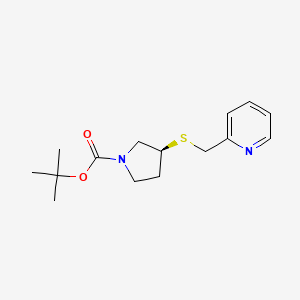
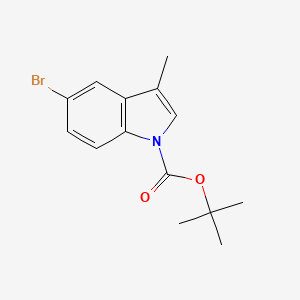
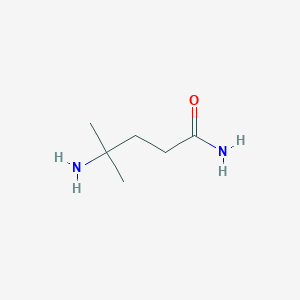
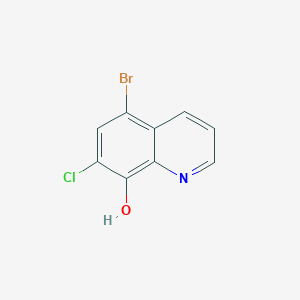
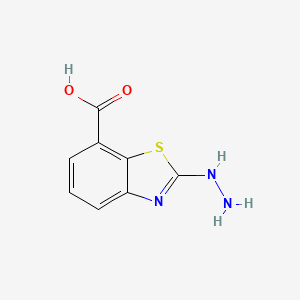
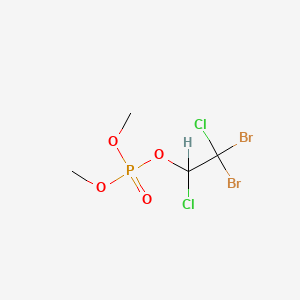
![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)
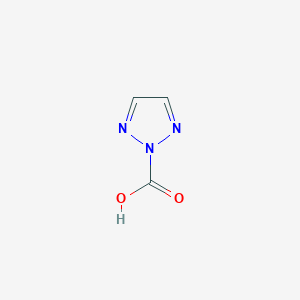
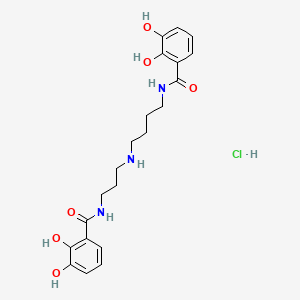


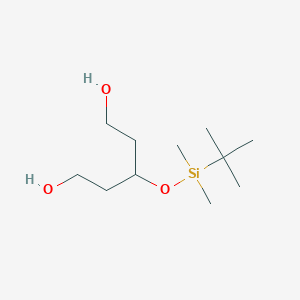
![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
